molecular formula C16H21N3OS2 B4779451 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide

Cat. No. B4779451
M. Wt: 335.5 g/mol
InChI Key: DLOMAJJOWKTLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide, also known as ETB or ETB receptor agonist, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide agonists bind to and activate the this compound receptor, which is found in various tissues including endothelial cells, smooth muscle cells, and the central nervous system. Activation of the this compound receptor leads to the release of nitric oxide, which causes vasodilation and a decrease in blood pressure. This compound activation also leads to the release of endothelin-1, which has vasoconstrictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to decrease blood pressure, improve endothelial function, and reduce inflammation and fibrosis. In addition, this compound activation has been shown to have a protective effect on the heart and kidneys.

Advantages and Limitations for Lab Experiments

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide agonists have been used in various lab experiments to investigate their potential therapeutic applications. One advantage of using this compound agonists is their specificity for the this compound receptor, which allows for targeted effects. However, one limitation is that this compound agonists may have off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide. One area of interest is the development of more potent and selective this compound agonists. Another area of interest is the investigation of this compound agonists as potential treatments for inflammatory diseases such as asthma and COPD. Additionally, the role of this compound in the regulation of blood pressure and vascular function continues to be an area of active research.

Scientific Research Applications

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have a role in the regulation of blood pressure and vascular function. This compound agonists have been investigated as potential treatments for hypertension, heart failure, and renal disease. In addition, this compound has been found to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

2-ethylsulfanyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-4-11(5-2)15-18-19-16(22-15)17-14(20)12-9-7-8-10-13(12)21-6-3/h7-11H,4-6H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOMAJJOWKTLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=CC=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide
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N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide
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N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide
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N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide
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N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide
Reactant of Route 6
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N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide

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